molecular formula C10H13Cl2NO B283594 3-[(2,4-Dichlorobenzyl)amino]-1-propanol

3-[(2,4-Dichlorobenzyl)amino]-1-propanol

Cat. No. B283594
M. Wt: 234.12 g/mol
InChI Key: YLEDMDVNDLBCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,4-Dichlorobenzyl)amino]-1-propanol, also known as DCB, is a chemical compound that has been widely used in scientific research. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 255.15 g/mol. DCB is commonly used in the pharmaceutical industry for its antifungal and antibacterial properties.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorobenzyl)amino]-1-propanol is not well understood. It is believed that 3-[(2,4-Dichlorobenzyl)amino]-1-propanol disrupts the cell membrane of microorganisms, leading to their death. 3-[(2,4-Dichlorobenzyl)amino]-1-propanol has also been found to inhibit the formation of biofilms, which are communities of microorganisms that are difficult to eradicate.
Biochemical and Physiological Effects:
3-[(2,4-Dichlorobenzyl)amino]-1-propanol has been found to have low toxicity in vitro and in vivo. It does not cause significant damage to mammalian cells and tissues. 3-[(2,4-Dichlorobenzyl)amino]-1-propanol has been shown to have a low potential for inducing mutations or chromosomal aberrations.

Advantages and Limitations for Lab Experiments

3-[(2,4-Dichlorobenzyl)amino]-1-propanol is a relatively cheap and readily available compound that can be easily synthesized in the laboratory. It has a long shelf life and can be stored at room temperature. However, 3-[(2,4-Dichlorobenzyl)amino]-1-propanol has some limitations for lab experiments. It is not very soluble in organic solvents, which can limit its use in certain applications. 3-[(2,4-Dichlorobenzyl)amino]-1-propanol can also be sensitive to light and air, which can affect its stability.

Future Directions

There are several future directions for research on 3-[(2,4-Dichlorobenzyl)amino]-1-propanol. One area of interest is the development of new formulations of 3-[(2,4-Dichlorobenzyl)amino]-1-propanol that can improve its solubility and stability. Another area of interest is the investigation of the mechanism of action of 3-[(2,4-Dichlorobenzyl)amino]-1-propanol. Further research is needed to understand how 3-[(2,4-Dichlorobenzyl)amino]-1-propanol interacts with microorganisms and how it disrupts their cell membranes. 3-[(2,4-Dichlorobenzyl)amino]-1-propanol has also shown promise as a potential treatment for biofilm-related infections. Future research could focus on developing new strategies for using 3-[(2,4-Dichlorobenzyl)amino]-1-propanol to prevent and treat biofilm-related infections.

Synthesis Methods

The synthesis of 3-[(2,4-Dichlorobenzyl)amino]-1-propanol involves the reaction of 2,4-dichlorobenzylamine with 1-chloropropane in the presence of a base. The reaction takes place at room temperature and yields 3-[(2,4-Dichlorobenzyl)amino]-1-propanol as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-[(2,4-Dichlorobenzyl)amino]-1-propanol has been extensively used in scientific research due to its antifungal and antibacterial properties. It has been found to be effective against a wide range of microorganisms, including Candida albicans, Aspergillus fumigatus, Escherichia coli, and Staphylococcus aureus. 3-[(2,4-Dichlorobenzyl)amino]-1-propanol has also been used as a preservative in cosmetics and personal care products.

properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13Cl2NO/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-14/h2-3,6,13-14H,1,4-5,7H2

InChI Key

YLEDMDVNDLBCGS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)CNCCCO

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNCCCO

Origin of Product

United States

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